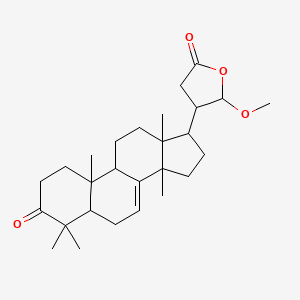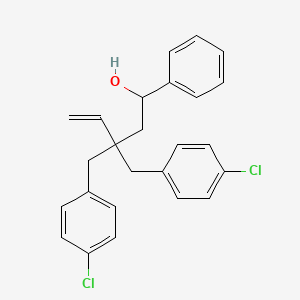
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol, also known as 4-Chloro-1-phenyl-3-penten-1-ol (CPP), is an important organic compound that is used in many scientific research applications. CPP is a compound with a unique structure and properties, and it has been studied extensively in recent years.
科学研究应用
CPP has a wide range of scientific research applications. It has been used as a model compound in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a catalyst in various reactions. CPP has also been used to study the effects of alkyl substituents on the reactivity of compounds, as well as the effects of different reaction conditions on the reactivity of compounds.
作用机制
CPP is an organic compound that is capable of undergoing a variety of reactions. The most common reaction is the Wittig reaction, which involves the formation of an alkene. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene.
Biochemical and Physiological Effects
CPP has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that CPP has a wide range of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. CPP has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
The use of CPP in laboratory experiments provides several advantages. CPP is a relatively inexpensive compound and it is easy to synthesize. It is also relatively stable and has a wide range of applications. However, there are some limitations to the use of CPP in laboratory experiments. CPP is a highly reactive compound and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, CPP can be difficult to purify and it can be toxic if not handled properly.
未来方向
The potential future directions of CPP research are numerous. Further studies are needed to explore the effects of CPP on different biological systems, as well as its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of CPP and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential applications of CPP in other areas, such as food processing and pharmaceuticals.
合成方法
CPP can be synthesized by a variety of methods, but the most common method is the Wittig reaction. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene. The Wittig reaction is a highly efficient and cost-effective method for synthesizing CPP.
属性
IUPAC Name |
3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRUVGHFHCMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


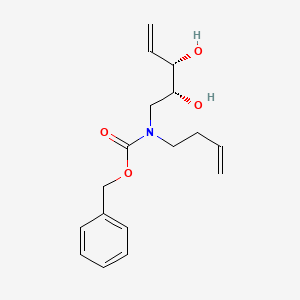

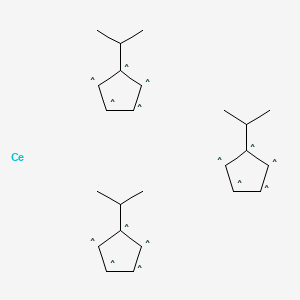
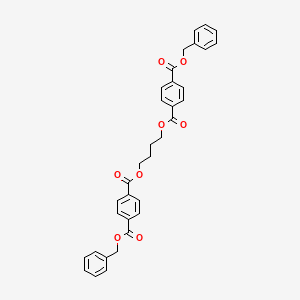
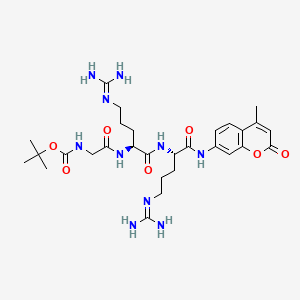


![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
